MDMB-BUTINACA: A Technical Guide for Researchers
MDMB-BUTINACA: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the synthetic cannabinoid MDMB-BUTINACA.
Introduction
MDMB-BUTINACA, also known as MDMB-BINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1][2] First identified in Sweden in May 2023, its emergence is part of a continuing trend in the evolution of new psychoactive substances (NPS). Structurally similar to other potent SCRAs such as ADB-BUTINACA, it is believed to exhibit comparable pharmacological effects. This guide details the chemical structure, properties, and available pharmacological data for MDMB-BUTINACA, alongside relevant experimental methodologies.
Chemical Structure and Properties
The chemical identity of MDMB-BUTINACA is well-established, with its structure and properties extensively documented in chemical databases and forensic literature.
Chemical Structure
The systematic IUPAC name for MDMB-BUTINACA is methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate.[3]
Visualization of Chemical Structure:
Caption: 2D Chemical Structure of MDMB-BUTINACA.
Physicochemical Properties
A summary of the key physicochemical properties of MDMB-BUTINACA is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇N₃O₃ | [3] |
| Molecular Weight | 345.4 g/mol | [3] |
| IUPAC Name | methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [3] |
| CAS Number | 3039541-81-3 | [4] |
| Synonyms | MDMB-BINACA, AN7ERQ8YHM | [3] |
| λmax | 302 nm | [4] |
Pharmacological Properties
MDMB-BUTINACA is a synthetic cannabinoid receptor agonist, designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mechanism of Action
As a synthetic cannabinoid, MDMB-BUTINACA exerts its effects primarily through the activation of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Signaling Pathway Diagram:
Caption: Simplified CB1/CB2 receptor signaling cascade.
Receptor Binding and Functional Activity
For comparison, selected pharmacological data for related synthetic cannabinoids are presented below.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Source |
| MDMB-FUBINACA | 1.14 | 0.1228 | 0.2668 | 0.1411 | [5] |
| MDMB-4en-PINACA | 0.28 | - | 2.47 | - | [6] |
| 4F-MDMB-BUTICA | 70 ± 19 | - | 0.67 ± 0.23 | - | [7] |
Synthesis and Analysis
Synthesis
A detailed, step-by-step synthesis protocol for MDMB-BUTINACA is not publicly available. However, based on the general synthesis of indazole-based synthetic cannabinoids, a plausible synthetic route would involve the coupling of a 1-butyl-1H-indazole-3-carboxylic acid intermediate with L-tert-leucine methyl ester.
General Synthetic Workflow:
Caption: General synthetic route for MDMB-BUTINACA.
Analytical Methodologies
The detection and quantification of MDMB-BUTINACA and its metabolites in various matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Experimental Protocol: GC-MS Analysis of 4-fluoro-MDMB-BUTINACA in Herbal Products
This protocol is adapted from a study on the analysis of the closely related analog, 4-fluoro-MDMB-BUTINACA, and provides a general framework for the analysis of MDMB-BUTINACA.
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Sample Preparation:
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Homogenize 1 gram of the herbal product.
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Perform a methanolic liquid-liquid extraction.
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GC-MS Conditions:
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Instrument: Gas chromatograph coupled with a mass spectrometer.
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Ionization Mode: Electron Ionization (EI).
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Mode: Full scan and Selected Ion Monitoring (SIM).
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Validation Parameters:
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Linearity: Establish a calibration curve over a suitable concentration range.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): For 4-fluoro-MDMB-BUTINACA, reported LOD and LOQ were 0.5 and 1 μg/g, respectively.[8]
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Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be determined at multiple concentration levels. For 4-fluoro-MDMB-BUTINACA, intra-day accuracy ranged from -3.48% to -7.49% and precision from 3.89% to 10.21%.[8]
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Analytical Workflow Diagram:
References
- 1. Monographs [cfsre.org]
- 2. MDMB-BINACA - Wikipedia [en.wikipedia.org]
- 3. Mdmb-binaca | C19H27N3O3 | CID 165361538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 6. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. International Journal of Medicine in Developing Countries [ijmdc.com]
